(1-Methyl-1H-indazol-6-YL)methanol

Description

Historical Perspective on Indazole Synthesis and Discovery

The history of indazole chemistry dates back to the late 19th century. The pioneering work of Emil Fischer first defined indazole as a "pyrazole ring fused with the benzene (B151609) ring". researchgate.netnih.gov Since its initial discovery, the synthesis of indazole and its derivatives has been an active area of research, leading to the development of numerous synthetic methodologies. researchgate.netaustinpublishinggroup.com These methods range from classical condensation reactions to modern transition metal-catalyzed cross-coupling reactions, offering chemists a broad toolkit to access a diverse range of substituted indazoles. organic-chemistry.org

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus is a prominent feature in a multitude of biologically active compounds and is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.netresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govtaylorandfrancis.comnih.gov

Indazole derivatives have found widespread use in both the pharmaceutical and agrochemical industries. researchgate.netnih.gov In the realm of medicine, several indazole-containing drugs have been approved by the FDA and are used to treat various conditions. bldpharm.com Notable examples include Axitinib, used for the treatment of renal cell carcinoma, and Granisetron, an antiemetic agent for chemotherapy-induced nausea and vomiting. researchgate.netbldpharm.com The indazole core is also a key component in numerous compounds under clinical investigation for a variety of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govmdpi.com

The indazole ring system's planarity, coupled with the strategic placement of its nitrogen atoms, allows for diverse functionalization at multiple positions. researchgate.net This structural flexibility enables the creation of a vast library of derivatives with tailored physicochemical and biological properties. researchgate.netresearchgate.net The ability of the indazole scaffold to serve as a bioisostere for other bicyclic systems, such as purines, further enhances its utility in drug design. acs.org Consequently, the indazole moiety is recognized as a critical pharmacophore in the development of new therapeutic agents targeting a wide range of diseases. researchgate.nettaylorandfrancis.com

Classification and Structural Diversity of Indazole Derivatives

Indazole derivatives can be broadly classified based on the substitution pattern on the indazole ring. The two primary tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The structural diversity of indazole derivatives is vast, arising from the possibility of substitution at various positions on both the pyrazole (B372694) and benzene rings. researchgate.netaustinpublishinggroup.com This allows for the fine-tuning of a molecule's properties to optimize its interaction with specific biological targets. The synthesis of various amino- and hydroxy-indazoles, as well as their corresponding sulfonic acids, further exemplifies the chemical tractability and diverse substitution patterns achievable with the indazole core. rsc.org

Focus of the Review: (1-Methyl-1H-indazol-6-YL)methanol within the Indazole Family

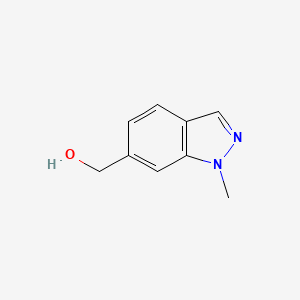

This review will specifically focus on the chemical compound This compound . As a member of the indazole family, this compound possesses the characteristic bicyclic core and is distinguished by a methyl group at the N1 position and a methanol (B129727) group at the 6-position of the indazole ring. This particular substitution pattern imparts specific chemical properties and potential biological activities that warrant detailed investigation. The compound is a colorless solid and is noted for its use in pharmaceutical research, with potential applications as an anti-inflammatory and anti-cancer agent. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1092961-10-8 | guidechem.comchemscene.comaobchem.comcalpaclab.com |

| Molecular Formula | C₉H₁₀N₂O | guidechem.comchemscene.comaobchem.comcalpaclab.comuni.lu |

| Molecular Weight | 162.19 g/mol | guidechem.comchemscene.com |

| Appearance | Colorless solid | guidechem.com |

| Boiling Point | 332.3±17.0 °C (Predicted) | guidechem.com |

| Flash Point | 154.8±20.9 °C | guidechem.com |

| Density | 1.22±0.1 g/cm³ (Predicted) | guidechem.com |

| LogP | 1.06560 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPUKTSBKDFGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657127 | |

| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-10-8 | |

| Record name | 1-Methyl-1H-indazole-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Advanced Synthetic Routes for Indazolyl Methanol (B129727) Derivatives

The functionalization of the indazole scaffold is key to creating a wide array of derivatives with diverse properties. benthamdirect.com Direct catalytic functionalization and methods like microwave-assisted synthesis represent powerful and straightforward tools for accessing these important compounds. rasayanjournal.co.inscilit.com

A fundamental reaction for producing (1H-indazol-1-yl)methanol derivatives involves the treatment of N-unsubstituted indazoles with formaldehyde (B43269). nih.govacs.org This reaction has been studied under various conditions to understand its mechanism and optimize the formation of the desired products. nih.govacs.org A 1964 study first reported that reacting 1H-indazole with formalin and hydrochloric acid produced a mixture including 1-hydroxymethylindazole. nih.gov

Experimental studies using nuclear magnetic resonance (NMR) and crystallography have shown that indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, react with formaldehyde in aqueous hydrochloric acid to yield the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole does not yield the N1-substituted product under these conditions. acs.org

The mechanism for the formation of N1-hydroxymethyl (N1-CH₂OH) derivatives has been determined through extensive experimental and theoretical studies. nih.govnih.gov The reaction between NH-indazoles and formaldehyde is common to many azoles, including pyrazole (B372694), imidazole, and benzimidazole. nih.gov

In acidic conditions, such as in aqueous hydrochloric acid, the mechanism is thought to involve the protonated form of formaldehyde. nih.govacs.org Because formaldehyde is a much weaker base than indazole, a direct reaction between the indazolium cation and protonated formaldehyde is considered impossible. nih.govacs.org Instead, the reaction likely involves the neutral indazole molecule attacking the protonated formaldehyde, or a more complex pathway involving relayed catalysis by water molecules. nih.govacs.org In neutral conditions, the reaction proceeds through zwitterionic intermediates to form both N1 and N2 substituted products. nih.govacs.org The formation of the N1-CH₂OH derivative is a crucial intermediate step for synthesizing other compounds, often using the hydroxymethyl group as a protecting group. acs.org

Reaction conditions, particularly pH and temperature, significantly influence the outcome of the reaction between indazoles and formaldehyde. The rate of reaction between tannins and formaldehyde, a similar phenolic system, has been shown to be highly pH-dependent, with the lowest reaction rate observed in the pH range of 4.0-4.5. pjsir.org In strongly acidic conditions (pH < 2), the reaction can be extremely rapid, leading to polymerization. pjsir.org Conversely, in alkaline mediums (pH > 8), the reaction is often more effective. pjsir.org For the derivatization of formaldehyde with DNPH, the optimal pH range was found to be 2 to 6. researchgate.net

In the synthesis of indazolyl methanols, carrying out the reaction in aqueous HCl leads predominantly to the N1-substituted indazolium salts. acs.org These salts often precipitate out as neutral indazoles upon the addition of water due to their insolubility. acs.org The stability of the resulting (1H-indazol-1-yl)methanol derivatives is also a factor; electron-withdrawing groups like nitro substituents can increase sensitivity to hydrolysis, leading to decomposition back to the starting NH-indazole. nih.govacs.org For instance, crystallization of some nitro-substituted (1H-indazol-1-yl)methanols in boiling water can cause partial hydrolysis. nih.gov

Temperature also plays a critical role. In one study on indazole synthesis, increasing the reaction temperature to 110 °C improved product yields, but higher temperatures led to a decrease in yield, likely due to side reactions. researchgate.net

| Parameter | Condition | Observed Effect | Source |

|---|---|---|---|

| pH | Acidic (aq. HCl) | Favors formation of N1-substituted indazolium salts. acs.org | acs.org |

| pH | Strongly Acidic (pH < 2) | Very fast reaction, potential for self-polymerization. pjsir.org | pjsir.org |

| pH | Neutral | Reaction proceeds via zwitterionic intermediates, can form both N1 and N2 products. nih.govacs.org | nih.govacs.org |

| pH | Alkaline (pH > 8) | Generally more effective reaction. pjsir.org | pjsir.org |

| Temperature | Increased to 110 °C | Increased product yields in a specific indazole synthesis. researchgate.net | researchgate.net |

| Temperature | > 110 °C | Decreased product yields, likely due to side reactions. researchgate.net | researchgate.net |

| Substituent | Electron-withdrawing (e.g., -NO₂) | Increases sensitivity to hydrolysis, can decrease stability of the N-CH₂OH product. nih.govacs.org | nih.govacs.org |

The functionalization of the indazole ring presents a challenge in controlling regioselectivity, as reactions can occur at either the N1 or N2 position. nih.gov The indazole anion is mesomeric, meaning that under similar conditions, the ratio of N1 to N2 alkylation can vary significantly based on the electronic properties of the substituents on the indazole ring. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.gov

Several factors influence whether functionalization occurs at the N1 or N2 position:

Steric and Electronic Effects : The position and nature of substituents on the indazole ring have a profound impact. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), indazoles with C-7 substituents like -NO₂ or -CO₂Me showed excellent N2 regioselectivity (≥ 96%), whereas many C-3 substituted indazoles yielded >99% N1 regioselectivity. nih.gov

Reaction System : The choice of base and solvent is critical. The combination of NaH in THF has been identified as a promising system for achieving N1-selective indazole alkylation. nih.gov

Chelation and Cation Coordination : Recent studies using density functional theory (DFT) suggest that chelation is a plausible driving force for regioselectivity. nih.govbeilstein-journals.org When an electron-withdrawing group that can coordinate with a cation is present at the C-3 position, a tight ion pair can form between the indazole N2-atom, the substituent's oxygen, and the metal cation (e.g., Na⁺ or Cs⁺), which sterically hinders and electronically disfavors attack at N2, thus directing alkylation to the N1 position. nih.govbeilstein-journals.org

| Factor | Condition/Observation | Favored Product | Source |

|---|---|---|---|

| Reaction System | NaH in THF | N1-Alkylation (often) | nih.gov |

| Substituent Position | Electron-withdrawing group at C-7 (e.g., -NO₂, -CO₂Me) | N2-Alkylation | nih.gov |

| Substituent Position | Various groups at C-3 (e.g., -COMe, -tert-butyl) | N1-Alkylation | nih.gov |

| Mechanism | Chelation of cation (e.g., Cs⁺) between N2 and C-3 ester group | N1-Alkylation | nih.govbeilstein-journals.org |

| Mechanism | Mitsunobu conditions | N2-Alkylation (often favored) | nih.gov |

Microwave-assisted organic synthesis has emerged as a highly effective and promising green chemistry technique for preparing indazole derivatives. rasayanjournal.co.in This method often leads to dramatically reduced reaction times, increased product yields, and a reduction in wasteful byproducts compared to conventional heating methods. rasayanjournal.co.injchr.org

Various functionalizations of the indazole core, including cross-coupling reactions, have been successfully carried out under microwave irradiation. rasayanjournal.co.in For example, a highly efficient one-pot, two-step microwave procedure was developed for the synthesis of 1-aryl-1H-indazoles from 2-halo-benzaldehydes and phenylhydrazines. researchgate.net The initial formation of the arylhydrazone and the subsequent copper-catalyzed intramolecular N-arylation were both completed in just 10 minutes each under microwave heating at 160 °C, with good to excellent yields. researchgate.net Another microwave-assisted method involves the C3-formylation of 2H-indazoles using Selectfluor, which proceeds with moderate to excellent yields. thieme-connect.de The use of microwave irradiation improved the yield significantly compared to conventional heating in this transformation. thieme-connect.de These approaches provide a convenient and efficient route to a wide range of substituted indazoles. rasayanjournal.co.injchr.org

Catalyst-based approaches have provided a new impetus for the synthesis of the indazole pharmacophore, enabling the creation of a wide range of derivatives with high efficiency and selectivity. benthamdirect.com These methods can be broadly classified into acid-base catalysis and transition-metal catalysis. benthamdirect.com

Transition-Metal Catalysis : This is a widely used strategy for the functionalization of indazoles. rasayanjournal.co.in

Palladium (Pd) : Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are used to create aryl-substituted indazoles. scilit.com Pd-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence is another efficient route to 3-aminoindazoles. organic-chemistry.org

Copper (Cu) : Copper-catalyzed cross-coupling is a cost-effective method for producing N-alkynylated indazoles. rasayanjournal.co.in A Cu-catalyzed cascade reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives also provides a smooth synthesis of 3-aminoindazoles. organic-chemistry.org

Cobalt (Co) : Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles via C-H bond functionalization, addition to aldehydes, and subsequent cyclization. nih.gov

Acid/Base Catalysis : The development of new methods using acid and base catalysts is of great importance in drug discovery. benthamdirect.com For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives under mild conditions provides indazoles in very good yields. organic-chemistry.org

These catalytic methods have significantly advanced the ability of researchers to synthesize diverse indazole analogs for applications in pharmaceuticals and materials science. benthamdirect.com

Synthesis via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings, including the indazole system. wikipedia.org This method typically involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org

One prominent application for indazole synthesis is the [3+2] cycloaddition of diazo compounds or in situ generated nitrile imines with arynes (e.g., benzyne). nih.govacs.orgorganic-chemistry.org This approach provides rapid access to N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.govacs.org The reaction is often complete within minutes. nih.gov For instance, nitrile imines, generated in situ from hydrazonoyl chlorides, react with benzyne, which is itself generated from a precursor like 2-(trimethylsilyl)phenyl triflate, to form the indazole ring. acs.org

The versatility of this method is enhanced by the use of α-substituted α-diazomethylphosphonates. In these reactions, the phosphoryl group can act as both a tuning group and a traceless group, allowing for the switchable synthesis of either 3-alkyl/aryl-1H-indazoles or 3-alkyl/aryl-3H-indazole-3-phosphonates under simple conditions. organic-chemistry.orgacs.org

Photoredox Catalysis and Metal-Mediated Cross Couplings in Indazole Synthesis

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has opened new avenues for bond formation, including the synthesis and functionalization of indazoles. princeton.eduosti.gov These dual catalytic systems can achieve transformations that are difficult with either catalyst alone by using light to generate reactive intermediates under mild conditions. princeton.edu

For instance, photoredox catalysis can be combined with copper or nickel catalysis for C-N and C-C bond-forming reactions. rsc.org Gold complexes have also been shown to be potent photoredox catalysts for C-C cross-coupling reactions, capable of activating even challenging substrates like aryl chlorides. nih.gov

More traditional metal-mediated cross-coupling reactions are also central to indazole synthesis and derivatization. The Suzuki cross-coupling, for example, is used to introduce aryl or heteroaryl groups at the C3 position of the indazole ring. nih.gov A common strategy involves using an N-protected 3-iodoindazole, performing the Suzuki coupling, and then removing the protecting group. This allows for subsequent and independent functionalization at the N1 position. nih.gov

Preparation of Indazolyl-N-Methanol Derivatives

The synthesis of indazolyl-N-methanol derivatives, which are precursors to compounds like (1-Methyl-1H-indazol-6-YL)methanol, can be achieved by reacting an N-unsubstituted indazole with formaldehyde. nih.govacs.org Studies have shown that when indazole and its 4-, 5-, and 6-nitro derivatives are treated with formaldehyde in aqueous hydrochloric acid, the corresponding (1H-indazol-1-yl)methanol derivatives are formed. nih.govacs.org The reaction proceeds via electrophilic attack on the indazole nitrogen. acs.org

The mechanism involves the reaction of the neutral indazole tautomer (1H-indazole) with protonated formaldehyde. acs.org The resulting N1-CH2OH derivatives are hemiaminals, and their formation has been confirmed through extensive NMR studies and X-ray crystallography. nih.gov It is noted that under certain conditions, such as crystallization from boiling water, the reaction can be reversible. nih.gov

Derivatization Strategies for this compound Analogues

The derivatization of the indazole core is crucial for exploring its chemical space for various applications. Modifications can be targeted to different positions of the bicyclic ring system.

Modification at the Indazole Ring System

The indazole ring offers several positions for modification, primarily the N1, N2, and C3 positions, as well as the positions on the benzo-fused ring (C4, C5, C6, C7).

N-Arylation and N-Alkylation: The N1 and N2 positions of the indazole are nucleophilic and can be readily alkylated or arylated. Copper-catalyzed N-arylation (Ullmann condensation) is a common method for introducing aryl groups at the N1 position. nih.gov The choice of reaction conditions can often influence the ratio of N1 to N2 isomers.

C3-Functionalization: As discussed previously, the C3 position can be functionalized using various methods. Copper-hydride catalysis allows for C3-allylation with the creation of quaternary stereocenters. chemrxiv.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are effective for introducing aryl, heteroaryl, and alkynyl groups at C3, typically starting from a 3-haloindazole. nih.gov

Modification of the Benzo Ring: Substituents on the six-membered ring can be introduced either by starting with an already substituted aniline (B41778) precursor or by direct functionalization of the indazole core. For example, silver(I)-mediated cyclization has been shown to be compatible with a range of substituents at the C6 position, including methoxy, phenoxy, and dimethylamino groups. nih.gov This allows for the synthesis of analogues of this compound with diverse functionalities at various positions.

Functionalization of the Methanol Moiety

The methanol group at the 6-position of the 1-methyl-1H-indazole core is a versatile handle for further molecular elaboration. Standard alcohol chemistry can be applied to this moiety to introduce a variety of functional groups, thereby enabling the synthesis of a diverse range of derivatives. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1-methyl-1H-indazole-6-carbaldehyde. This transformation is a crucial step in many synthetic pathways, as the aldehyde can undergo a plethora of subsequent reactions, such as reductive amination, Wittig reactions, and further oxidation to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Esterification can be used to introduce a wide range of substituents, which can modulate the physicochemical properties of the parent molecule.

Etherification: The formation of ethers from the methanol moiety is another important functionalization strategy. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com The alkoxide of this compound can be generated by treatment with a strong base.

A related transformation is the conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an alkoxide or phenoxide. Additionally, the direct conversion of the alcohol to a chloromethyl derivative has been reported for a similar heterocyclic system, which can then be used in subsequent nucleophilic substitution reactions. chemicalbook.com

In a study on the reaction of NH-indazoles with formaldehyde, it was shown that (6-nitro-1H-indazol-1-yl)methanol could be formed. acs.orgnih.gov This hydroxymethyl group, analogous to that in the title compound, can serve as a point for further functionalization, and the principles described above would apply. acs.orgnih.gov The hydroxymethyl group can also act as a protecting group in certain synthetic strategies. acs.org

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules, including indazoles, to minimize environmental impact and improve process efficiency. pharmtech.comneulandlabs.com These approaches focus on the use of less hazardous materials, alternative energy sources, and more efficient reaction conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique has been successfully applied to various steps in indazole synthesis, including cyclization and cross-coupling reactions. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient alternative to traditional methods. Ultrasound can enhance reaction rates and yields in the synthesis of indazole derivatives. researchgate.net

Alternative Solvents and Catalysts: A key tenet of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting indazole syntheses in greener solvents such as water, polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Furthermore, there is a growing interest in the use of greener catalysts. This includes the use of readily available and less toxic catalysts, such as ammonium (B1175870) chloride, and even biocatalysts or naturally derived catalysts like lemon peel powder. researchgate.net The development of heterogeneous catalysts is also a significant area of research, as they can be easily recovered and reused, reducing waste and cost. researchgate.net

The application of these green chemistry principles is not only beneficial for the environment but can also lead to more economical and scalable synthetic routes for indazole-based active pharmaceutical ingredients (APIs). pharmtech.comneulandlabs.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For indazole derivatives, it is particularly crucial for identifying isomeric forms and confirming the substitution patterns on the bicyclic ring system.

Elucidation of Tautomeric Forms (1H- and 2H-Indazoles)

The indazole ring can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and therefore predominant form. beilstein-journals.org In the case of (1-Methyl-1H-indazol-6-YL)methanol, the presence of the methyl group at the N1 position precludes tautomerism, locking the structure in the 1H-indazole form.

Studies on related unsubstituted and substituted indazoles confirm the prevalence of the 1H tautomer. core.ac.uk For instance, multinuclear magnetic resonance spectroscopy, including solid-state CPMAS, has shown that compounds like 3-methyl-1H-indazole and its fluorinated derivatives exist as 1H-tautomers. core.ac.uk The reaction of NH-indazoles with formaldehyde (B43269) has also been shown through ¹H NMR to predominantly yield 1-substituted derivatives. nih.govacs.org This inherent stability of the N1-substituted indazole system is a key feature of this class of compounds.

Multinuclear NMR for Structural Confirmation

The structural confirmation of indazole derivatives is often achieved through multinuclear NMR studies, which may include ¹H, ¹³C, and sometimes ¹⁵N and ¹⁹F NMR, depending on the substituents. For N-substituted indazoles, these techniques provide unambiguous evidence of the substituent's position. For the first time, 2-substituted derivatives of indazole have been characterized by multinuclear NMR, providing a comparative basis for structural assignment. nih.govacs.org

In the broader context of fluorinated 3-methyl-1H-indazoles, multinuclear NMR spectroscopy in both solution and the solid state has been instrumental in their full characterization. researchgate.net Theoretical calculations, such as those using gauge-invariant atomic orbitals (GIAO), often supplement experimental NMR data to provide a robust confirmation of the observed structures. nih.govacs.org

Analysis of ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals that confirm its structure. While specific spectral data for this exact compound is not publicly available, analysis of related structures provides expected chemical shift ranges.

For the parent (1H-Indazol-6-yl)methanol, the protons on the benzene (B151609) ring and the methylene (B1212753) protons of the hydroxymethyl group would give distinct signals. nih.gov The introduction of a methyl group at the N1 position would cause a downfield shift in the chemical shifts of the adjacent ring protons. ipb.pt

The following tables provide representative ¹H and ¹³C NMR chemical shift data for related indazole compounds. These values, reported in parts per million (ppm), are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). mdpi.com The chemical shifts can vary depending on the solvent used. pitt.edusysu.edu.cncarlroth.com

Table 1: Representative ¹H NMR Chemical Shift Data for Indazole Derivatives

| Compound | Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 1-Methylindazole chemicalbook.com | H-3 | 7.95 | Acetone-d₆ |

| H-4 | 7.72 | ||

| H-5 | 7.10 | ||

| H-6 | 7.35 | ||

| H-7 | 7.51 | ||

| N-CH₃ | 4.02 | ||

| 3-Methyl-1-phenyl-1H-indazole rsc.org | H-Ar, H-indazole | 7.21-7.74 | CDCl₃ |

Table 2: Representative ¹³C NMR Chemical Shift Data for Indazole Derivatives

| Compound | Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 1-Methylindazole spectrabase.com | C3 | 133.5 | Not specified |

| C3a | 123.7 | ||

| C4 | 120.7 | ||

| C5 | 120.4 | ||

| C6 | 126.1 | ||

| C7 | 109.3 | ||

| C7a | 139.8 | ||

| N-CH₃ | 35.3 | ||

| 3-Methyl-1-phenyl-1H-indazole rsc.org | C-Ar, C-indazole | 110.4-144.0 | CDCl₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions.

Intermolecular Hydrogen Bonding and Dimer Formation

A common feature in the crystal structures of indazole derivatives containing a hydroxyl or an NH group is the presence of intermolecular hydrogen bonds. mdpi.comnih.gov In the case of (1H-indazol-1-yl)methanol derivatives, X-ray structures have revealed that molecules often form dimers through intermolecular O-H···N hydrogen bonds. nih.govacs.org This interaction involves the hydroxyl group of one molecule and the N2 atom of the pyrazole (B372694) ring of a neighboring molecule. nih.govacs.org

For instance, the crystal structure of 3-methyl-1H-indazole shows the formation of dimers connected by two N–H···N hydrogen bonds. core.ac.uk Similarly, in a methanol (B129727) solvate of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine, the components are linked by N—H···O and O—H···N hydrogen bonds into chains. nih.gov It is highly probable that this compound would also exhibit intermolecular O-H···N hydrogen bonding in its solid-state structure, leading to the formation of dimers or extended chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds. For the compound this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the aromatic indazole ring system, and the methyl (-CH3) and methylene (-CH2) groups.

The most prominent feature in the IR spectrum of this compound would be the O-H stretching vibration of the primary alcohol. This typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding between the alcohol groups.

The aromatic C-H stretching vibrations of the indazole ring are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the bicyclic aromatic ring system would give rise to several medium to strong absorption bands in the 1450-1620 cm⁻¹ range. These peaks are characteristic of the indazole core and confirm its presence.

The aliphatic C-H stretching vibrations of the methyl group (N-CH₃) and the methylene group (-CH₂OH) would be observed in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups will produce distinct peaks.

The C-O stretching vibration of the primary alcohol is another key diagnostic peak, which is expected to be observed in the range of 1000-1260 cm⁻¹, typically as a strong band. The bending vibrations for the methylene and methyl groups would appear in the 1350-1470 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C and C=N | Ring Stretch | 1450 - 1620 | Medium to Strong |

| Methylene (-CH₂) | Scissoring | ~1465 | Variable |

| Methyl (-CH₃) | Asymmetric Bend | ~1450 | Variable |

| Methyl (-CH₃) | Symmetric Bend | ~1375 | Variable |

| Primary Alcohol C-O | C-O Stretch | 1000 - 1260 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

This table is generated based on general spectroscopic principles and may not represent exact experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₀N₂O), the molecular weight is 162.19 g/mol . guidechem.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For this compound, this would be at m/z 162. Under certain conditions, such as in electrospray ionization (ESI), protonated or other adducted species are commonly observed. For instance, the protonated molecule [M+H]⁺ would appear at m/z 163, while a sodium adduct [M+Na]⁺ would be seen at m/z 185. uni.lu

The fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. The fragmentation of this compound would likely proceed through the loss of stable neutral molecules or radicals. A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a fragment ion at m/z 144 ([M-H₂O]⁺). Another likely fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), leading to a fragment at m/z 131. The cleavage of the methyl group (•CH₃, 15 Da) from the indazole ring would produce a fragment at m/z 147.

Predicted mass spectrometry data from computational tools can provide insight into the expected fragmentation patterns. The table below summarizes the predicted m/z values for various adducts and fragments of this compound. uni.lu

| Ion/Fragment | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | C₉H₁₀N₂O⁺ | 162.0788 |

| Protonated Molecule [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

| Sodium Adduct [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 |

| Potassium Adduct [M+K]⁺ | C₉H₁₀N₂OK⁺ | 201.0425 |

| Fragment [M-H₂O]⁺ | C₉H₈N₂⁺ | 144.0687 |

| Fragment [M-CH₃]⁺ | C₈H₇N₂O⁺ | 147.0558 |

| Fragment [M-CH₂OH]⁺ | C₈H₇N₂⁺ | 131.0609 |

This table is based on predicted data and serves as a guide for the interpretation of an experimental mass spectrum.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of indazole derivatives, from their fundamental thermodynamic properties to their spectroscopic characteristics.

Thermodynamic Aspects of Indazole Tautomerism and Isomerism

The indazole ring system can exist in different tautomeric and isomeric forms, and understanding their relative stabilities is crucial for predicting their chemical behavior. DFT calculations have been employed to determine the thermodynamic properties of these different forms.

For the parent 1H-indazole, MP2/6-31G** calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar energy differences have been reported by other researchers in both the gas phase (14.5 kJ·mol⁻¹) and in aqueous solution (15.9 kJ·mol⁻¹). nih.gov These theoretical findings highlight the thermodynamic preference for the 1H-tautomer, which is an important consideration in synthetic and medicinal chemistry applications. While specific calculations for (1-Methyl-1H-indazol-6-YL)methanol are not detailed in the provided results, the general principles of indazole tautomerism and isomerism established through DFT provide a foundational understanding applicable to its derivatives.

Reaction Mechanism Studies (e.g., Addition of Formaldehyde)

DFT calculations are also valuable for elucidating reaction mechanisms. A notable example is the study of the addition of formaldehyde (B43269) to 1H-indazole and its nitro derivatives in aqueous hydrochloric acid. nih.gov This reaction leads to the formation of (1H-indazol-1-yl)methanol derivatives. Theoretical calculations have been instrumental in understanding the mechanism behind the formation of these N1-CH₂OH products. nih.gov These computational studies provide a theoretical basis that complements experimental observations from solution and solid-state Nuclear Magnetic Resonance (NMR) and crystallography, offering a comprehensive view of the reaction pathway. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

The accurate prediction of spectroscopic parameters is a key application of DFT in chemical research. The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used to calculate NMR chemical shifts. nih.govmdpi.comnih.gov

Researchers have successfully used GIAO/B3LYP/6-311++G(d,p) level of theory to provide a solid theoretical foundation for experimental NMR observations of indazole derivatives. nih.gov This methodology has proven effective in predicting both ¹H and ¹³C NMR chemical shifts. nih.gov For instance, studies on conjugated linoleic acid have demonstrated that DFT calculations can accurately reproduce experimental ¹H-NMR chemical shifts, even with less demanding functionals and basis sets. nih.gov The best-performing DFT methodologies for predicting ¹H and ¹³C NMR chemical shifts have been identified as WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, respectively, when used in conjunction with the polarizable continuum solvent model (PCM) and the GIAO method. mdpi.com These computational approaches are crucial for assigning NMR signals and confirming the structures of newly synthesized compounds. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a fundamental tool in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. nih.govresearchgate.net

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations have been utilized to predict how indazole derivatives, including those structurally related to this compound, bind to target proteins. These simulations can forecast the binding modes and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. rjptonline.org

For example, in a study of novel indazole derivatives, molecular docking was used to assess their potential as anticancer agents by docking them against a renal cancer-related protein (PDB: 6FEW). nih.gov The results of such studies are often presented with a docking score, which estimates the binding affinity, and a detailed visualization of the interactions. In another study, docking of various compounds against the enzyme squalene (B77637) synthase revealed binding scores ranging from -8.6 to -10.3 kcal/mol. jbcpm.com These predictions are invaluable for prioritizing compounds for further experimental testing. The process typically involves preparing the protein structure, often obtained from the Protein Data Bank, by removing water molecules and adding necessary hydrogens. nih.gov

Below is a table summarizing typical interactions observed in molecular docking studies of indazole-like compounds with protein targets.

| Interaction Type | Interacting Residues (Examples) |

| Hydrogen Bonding | GLY 210, GLU 208, ASP 270, GLU 220, Ser95 alliedacademies.orgsemanticscholar.org |

| Pi-Pi Stacking | TRP 132, ARG 146 alliedacademies.org |

| Hydrophobic Interaction | LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 alliedacademies.org |

| Arene-Cation Interaction | Lys106, Arg96 semanticscholar.org |

Identification of Active Site Residues

A key outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that are crucial for ligand binding. nih.gov By analyzing the docked pose of a ligand, researchers can pinpoint which residues form hydrogen bonds, hydrophobic interactions, or other types of contacts with the molecule.

For instance, a docking study on a potential inhibitor of Cancer Osaka Thyroid Kinase identified key interactions with active site residues such as GLY 210, GLU 208, ASP 270, and GLU 220 through hydrogen bonding, and with TRP 132 and ARG 146 via pi-pi stacking. alliedacademies.org Similarly, in another study, the amino acid lysine (B10760008) at position 623 in the C-Kit Tyrosine Kinase protein was found to form hydrogen bonds with a series of synthesized compounds. rjptonline.org This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. In silico mutagenesis studies can further probe the importance of these identified active site residues by computationally altering them and observing the effect on ligand binding. nih.gov

The following table provides examples of active site residues identified through docking studies of various indazole-based compounds with their respective protein targets.

| Protein Target | Key Active Site Residues | Reference |

| Cancer Osaka Thyroid Kinase | GLY 210, GLU 208, ASP 270, GLU 220, TRP 132, ARG 146, LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 | alliedacademies.org |

| C-Kit Tyrosine Kinase | Lysine 623 | rjptonline.org |

| Renal Cancer-Related Protein (6FEW) | Not specified in provided text | nih.gov |

| Rho6 Protein | Lys106, Arg96, Ser95, Gln158, Arg108 | semanticscholar.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the behavior of a ligand when it interacts with a biological target, such as a protein.

Assessment of Ligand-Protein Complex Stability

The stability of a ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. MD simulations can assess this by analyzing parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the network of interactions (e.g., hydrogen bonds) between the ligand and the protein's active site over the course of the simulation. A stable complex will typically show minimal structural deviation and maintain key interactions.

A thorough search of scientific literature did not yield any specific studies where this compound has been subjected to MD simulations to assess its stability within a protein complex. Such an analysis would require a known protein target for this compound, which does not appear to be established in the public domain.

Conformational Analysis and Dynamic Behavior

MD simulations are also employed to explore the conformational landscape of a molecule, identifying its preferred shapes and how it changes its structure over time. This is crucial for understanding how a ligand might adapt its conformation to fit into a protein's binding site.

No specific research detailing the conformational analysis or dynamic behavior of this compound through molecular dynamics simulations was found. A study on the related compound, (1H-indazol-1-yl)methanol, did report on the torsion angles of the methanol (B129727) substituent based on X-ray crystallography, providing a static snapshot of its conformation. However, dynamic simulation data for the methylated target compound is absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. angenechemical.com These models are used to predict the activity of new, untested compounds.

A prerequisite for developing a QSAR model is a dataset of structurally related compounds with experimentally measured biological activity against a specific target. No publications were identified that included this compound within a dataset for the development of a QSAR model. A safety data sheet for the compound mentions that toxicological properties have not been thoroughly investigated and makes a general reference to the absence of data from QSAR modeling for endpoints like carcinogenicity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies use computational models to predict the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug.

Prediction of Pharmacokinetic Properties

These predictions can include a wide range of properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. While various software platforms can generate such predictions, specific, peer-reviewed studies presenting and discussing these predictions for this compound are not available.

Assessment of Drug-Likeness and Rule of Five Compliance

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. One of the most common sets of guidelines is Lipinski's Rule of Five. According to this rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Based on its chemical structure, some of these properties for this compound can be calculated.

| Property | Predicted Value | Rule of Five Compliance |

| Molecular Weight | 162.19 g/mol | Compliant (< 500) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Calculated logP | ~1.07 - 1.2 | Compliant (≤ 5) |

| Rotatable Bonds | 1 | Compliant (≤ 10) |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | Compliant (< 140 Ų) |

Data compiled from publicly available chemical databases.

These calculated parameters suggest that this compound does not violate any of the criteria of the Rule of Five and exhibits properties consistent with good oral bioavailability. However, it is crucial to note that these are theoretical predictions and have not been validated by published experimental studies.

Biological and Pharmacological Research

Antimicrobial Activities

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. nih.gov The versatile nature of the indazole ring allows for substitutions that can be tailored to enhance potency against various pathogens. nih.gov

The antibacterial potential of indazole derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria. A series of N-methyl-3-aryl indazoles has shown notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov This suggests that the N-methylation of the indazole ring, a feature present in (1-Methyl-1H-indazol-6-YL)methanol, could be a favorable structural element for antibacterial action.

Further studies have highlighted that some 2H-indazole derivatives, which are tautomeric forms of 1H-indazoles, can act as both anti-inflammatory and antimicrobial compounds. nih.gov While many indazole derivatives tested were found to be largely inactive against the bacterial strains studied, this has led to the important finding that many of these compounds are selective antiprotozoal agents. mdpi.com The antibacterial properties of certain indazole derivatives have also been linked to their ability to inhibit DNA gyrase B, an essential bacterial enzyme. mdpi.com

| Derivative Class | Bacterial Strains | Activity | Reference |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity | nih.gov |

| 3-phenyl-1H-indazole derivatives | - | DNA gyrase B inhibitors | mdpi.com |

| 2H-indazole derivatives | - | Act as anti-inflammatory and anti-microbial compounds | nih.gov |

The investigation into the antifungal properties of indazole derivatives has yielded promising results against various fungal pathogens. For instance, a series of N-methyl-3-aryl indazoles demonstrated dominant activity against the fungal strain Candida albicans. nih.gov This highlights the potential of N-methylated indazoles in antifungal drug discovery.

In the context of plant pathogens, a number of indazolylchromones were synthesized and tested for their antifungal activity against Sclerotium rolfsii. researchgate.net One compound in this series, 6t , exhibited the highest activity with an ED50 of 10.10 mg L-1, which was comparable to the commercial fungicide Hexaconazole 5% SC (ED50 = 8.57 mg L-1). researchgate.net

With regard to Fusarium oxysporum, a devastating plant pathogen, research has explored various chemical agents for its control. While specific studies on this compound against this fungus are not available, other fungicides have been shown to be effective. For example, epoxiconazole (B1671545) demonstrated the strongest inhibitory effect on both mycelium growth and spore germination of F. oxysporum. nih.govnih.govplos.org The study of 1H-indazole derivatives as potential inhibitors of cytochrome P450 51 (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, has identified promising lead compounds for antifungal drug development. researchgate.net

| Derivative Class/Compound | Fungal Strain(s) | Key Findings | Reference |

| N-methyl-3-aryl indazoles | Candida albicans | Dominant activity observed. | nih.gov |

| Indazolylchromone (6t ) | Sclerotium rolfsii | High antifungal activity (ED50 = 10.10 mg L-1). | researchgate.net |

| 1H-indazole derivatives | Rhizopus oryzae | Compound 1aa showed an MIC of 128 µg/mL and inhibited ergosterol biosynthesis. | researchgate.net |

Indazole derivatives have emerged as a significant class of compounds with potent antiprotozoal activity. nih.govnih.govresearchgate.net Extensive research has demonstrated their efficacy against a variety of protozoan parasites.

For the treatment of leishmaniasis, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com Specifically, indazole derivatives NV6 and NV16 were evaluated for their in vivo antileishmanial activity in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. mdpi.com Compound NV6 demonstrated significant leishmanicidal activity, with reductions in lesion size, weight, and parasite load. mdpi.com Furthermore, a series of 3-chloro-6-nitro-1H-indazole derivatives were tested in vitro against L. infantum, L. tropica, and L. major, with several compounds exhibiting strong to moderate activity against L. infantum. nih.gov

In the context of amoebiasis and trichomoniasis, 2-phenyl-2H-indazole derivatives have been extensively studied. nih.govnih.gov Biological evaluations revealed that these compounds possess giardicidal, amebicidal, and trichomonicidal activity, in many cases being more potent than the standard drug, metronidazole (B1676534). mdpi.com For instance, against Entamoeba histolytica, 2-phenyl substitution on the indazole ring was found to be crucial for activity, with derivatives bearing methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl groups showing the highest potency (IC50 < 0.050 µM). nih.gov Against Trichomonas vaginalis, derivatives with 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, and 2-carboxyphenyl substituents were the most active (IC50 < 0.070 µM). nih.gov The structure-activity relationship studies indicate that electron-withdrawing groups on the 2-phenyl ring generally enhance antiprotozoal activity. nih.govnih.gov

| Derivative Class/Compound | Protozoan Species | Key Findings | Reference |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis, L. infantum, L. mexicana | Potent and selective inhibition of intracellular amastigotes. | mdpi.com |

| Indazole derivative NV6 | Leishmania amazonensis | Significant in vivo leishmanicidal activity. | mdpi.com |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Strong to moderate in vitro activity. | nih.gov |

| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | More potent than metronidazole in many cases. Electron-withdrawing groups enhance activity. | mdpi.comnih.govnih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of indazole derivatives is a well-researched area, with many compounds demonstrating significant effects in various inflammatory models. nih.govnih.gov This activity is often linked to the inhibition of key inflammatory mediators.

A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov Inhibition of COX-2 is a key therapeutic target for reducing inflammation and pain. nih.gov

Studies have shown that indazole and its derivatives can significantly inhibit COX-2 in a concentration-dependent manner. nih.govnih.gov For instance, in one study, the inhibition of COX-2 by various indazoles ranged from 68% to 78% at a concentration of 50 µM. nih.gov Among the tested compounds, 5-aminoindazole exhibited the highest activity in inhibiting COX-2 across all concentrations, with an IC50 value of 12.32 µM. nih.gov Indazole and 6-nitroindazole also showed significant inhibitory action with IC50 values of 23.42 µM and 19.22 µM, respectively. nih.gov

Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have been identified as inhibitors of human COX-2, which is particularly relevant as COX-2 has been implicated in the pathogenesis of E. histolytica infections. mdpi.com This dual activity as antiprotozoal and anti-inflammatory agents makes these compounds especially interesting.

| Compound/Derivative Class | Enzyme | Key Findings | Reference |

| 5-aminoindazole | COX-2 | IC50 = 12.32 µM | nih.gov |

| Indazole | COX-2 | IC50 = 23.42 µM | nih.gov |

| 6-nitroindazole | COX-2 | IC50 = 19.22 µM | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 | In vitro inhibitory activity against human COX-2. | mdpi.com |

Anticancer Activities

The indazole scaffold is a key component of several FDA-approved small-molecule anticancer drugs, highlighting the significant potential of this heterocyclic system in oncology. nih.govrsc.orgresearchgate.netrsc.org A vast number of indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. rsc.orgresearchgate.netmdpi.comnih.gov

Research has shown that indazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and survival. nih.govrsc.org For example, several indazole-based compounds have been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase 1 (IDO1), Pim kinases, and Aurora kinases. nih.govresearchgate.net

In one study, a series of indazole derivatives were synthesized, and compound 2f was identified as having potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.orgresearchgate.net This compound was shown to induce apoptosis in breast cancer cells and inhibit cell migration and invasion. rsc.orgresearchgate.net Another study focused on 1H-indazole-3-amine derivatives, with compound 6o exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and showing good selectivity for normal cells. mdpi.comnih.gov The anticancer activity of these compounds was linked to the induction of apoptosis and cell cycle arrest. nih.gov

The structural versatility of the indazole ring allows for modifications at various positions to optimize anticancer activity. For instance, the introduction of different substituents at the C3, C6, and N1 positions has been explored to enhance potency and selectivity. researchgate.netmdpi.com

| Derivative Class/Compound | Cancer Cell Line(s) | Key Findings | Reference |

| Indazole derivative 2f | Various, including 4T1 (breast cancer) | Potent growth inhibitory activity (IC50 = 0.23–1.15 µM); induces apoptosis. | rsc.orgresearchgate.net |

| 1H-indazole-3-amine derivative 6o | K562 (chronic myeloid leukemia) | IC50 = 5.15 µM; good selectivity for normal cells. | mdpi.comnih.gov |

| Indazole-based compounds | Various | Inhibit key protein kinases like FGFR, IDO1, Pim, and Aurora kinases. | nih.govresearchgate.net |

Inhibition of Cell Proliferation and Colony Formation

The indazole nucleus is a foundational structure for numerous compounds demonstrating potent anti-proliferative effects across a range of human cancer cell lines. Derivatives built upon the 1H-indazole framework have been synthesized and shown to inhibit the growth of various cancer cells. nih.govnih.gov For instance, a series of 1H-indazole-3-amine derivatives displayed significant inhibitory activity against several human cancer cell lines. nih.govnih.gov One promising derivative, compound 6o, was particularly effective against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govnih.gov

The colony formation assay is a standard in vitro method used to determine the ability of a single cell to grow into a colony, reflecting its proliferative capacity. nih.govnih.govrndsystems.com The demonstrated ability of indazole derivatives to inhibit cell proliferation strongly suggests they would correspondingly reduce the number and size of colonies in such assays, a key indicator of anti-tumor potential in preclinical studies.

Table 1: Anti-proliferative Activity of Selected 1H-Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govnih.gov |

| A549 | Lung Cancer | >50 | nih.govnih.gov | |

| PC-3 | Prostate Cancer | >50 | nih.govnih.gov | |

| HepG-2 | Hepatoma | >50 | nih.govnih.gov | |

| HEK-293 (Normal) | - | 33.2 | nih.govnih.gov | |

| 5-Fluorouracil | K562 | Chronic Myeloid Leukemia | 7.91 | nih.gov |

IC50: The concentration of a drug that gives half-maximal response.

Induction of Apoptosis (e.g., Caspase-3, Bax, Bcl-2 Modulation)

A primary mechanism through which indazole-based compounds exert their anti-cancer effects is by inducing programmed cell death, or apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Studies on various heterocyclic compounds, including those with an indazole core, have shown that they can trigger apoptosis by altering this balance. nih.govresearchgate.net

The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial pathway. nih.govijper.org This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.govresearchgate.netijper.org An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases, most notably Caspase-3, which carries out the final steps of cell death. nih.govnih.gov For example, certain indazole derivatives have been confirmed to affect apoptosis by inhibiting members of the Bcl-2 family. nih.gov This modulation of key apoptotic regulators is a hallmark of their therapeutic potential.

Targeting Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a versatile template for the design of potent protein kinase inhibitors.

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling it to interact with and inhibit the ATP-binding site of various tyrosine kinases. nih.gov This has led to the development of numerous indazole-based compounds targeting key receptor tyrosine kinases implicated in cancer progression and metastasis.

Crizotinib, a multi-targeted inhibitor of ALK, ROS1, and MET, is a prominent example of a drug that, while not containing an indazole ring itself, targets kinases that are also inhibited by indazole-based compounds. nih.govnih.govdovepress.com Genomic aberrations in ALK, ROS1, and MET are known driver oncogenes in lung adenocarcinoma, and their inhibition is a key therapeutic strategy. nih.govgavinpublishers.com The development of selective inhibitors for these kinases is an active area of research, with the indazole core serving as a valuable pharmacophore.

The cell cycle is driven by cyclin-dependent kinases (CDKs), and their hyperactivity is a hallmark of cancer. nih.gov Specifically, the Cyclin D-CDK4/6 complex controls the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov Inhibitors of CDK4 and CDK6, such as Palbociclib, Ribociclib, and Abemaciclib, have become a standard of care in certain types of breast cancer by inducing a long-term cell cycle arrest. nih.govjhoponline.comasco.org These inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, growth-suppressive state. nih.gov While direct inhibition of CDK4/6 by this compound has not been explicitly reported, the established role of the indazole scaffold in targeting a wide range of protein kinases makes CDKs a plausible, yet unconfirmed, target for this class of compounds.

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are enzymes critical for DNA single-strand break repair. Inhibiting PARP in cancers that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death. Several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, are approved for clinical use. youtube.comyoutube.com

Research has shown that the indazole structure is a viable scaffold for developing PARP inhibitors. nih.gov A series of N-1-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of PARP-1, demonstrating that this chemical class can effectively target the enzyme. nih.gov This highlights another important anti-cancer mechanism accessible to compounds based on the indazole core.

Table 2: PARP-1 Inhibitory Activity of Synthetic Indazole-3-Carboxamide Derivatives

| Compound | Chemical Name | IC50 (µM) |

| 2 | 1H-indazole-3-carboxamide | >100 |

| 4 | 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | 36 |

| 5 | 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | 6.8 |

Source: Adapted from a study on N-substituted indazole-3-carboxamides as PARP-1 inhibitors. nih.gov

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family. mdpi.com The ERK5 signaling pathway is involved in regulating cell proliferation, survival, and angiogenesis, and its overexpression has been linked to various cancers. mdpi.comnih.gov Consequently, inhibiting ERK5 has emerged as a promising anti-cancer strategy. nih.gov

Several small molecule inhibitors of ERK5 have been developed, with some demonstrating potent activity. medchemexpress.comselleckchem.com For example, the discovery of a first-in-class molecule, SKLB-D18, that selectively targets both ERK1/2 and ERK5, highlights a strategy to overcome compensatory mechanisms that lead to drug resistance. nih.govnih.gov While direct inhibition of ERK5 by this compound is not documented, the structural similarities between known kinase inhibitors and the indazole scaffold suggest that this is a potential avenue for future investigation.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, immune responses, and vascular regulation. It is synthesized by a family of three distinct enzyme isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III) nih.govmedchemexpress.com. The dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms important therapeutic targets medchemexpress.com. Indazole and its derivatives have emerged as a significant class of compounds capable of modulating NOS activity nih.gov.

Inhibition of nNOS, iNOS, and eNOS Isoforms

Research has demonstrated that 7-NI effectively inhibits nNOS activity both in vitro and in vivo medchemexpress.com. This selectivity for the neuronal isoform over the endothelial one is particularly significant, as it allows for the dissociation of central nervous system effects from cardiovascular effects, such as changes in blood pressure nih.gov. The preference of 7-NI for constitutive NOS (nNOS and eNOS) over the inducible isoform (iNOS) has also been noted nih.gov.

Other 7-substituted indazoles have been synthesized and evaluated to explore their inhibitory effects on NOS isoforms. For instance, 1H-indazole-7-carbonitrile was found to be equipotent to 7-NI and also showed a preference for constitutive NOS over iNOS. In contrast, 1H-indazole-7-carboxamide, while slightly less potent, displayed a surprising selectivity for nNOS nih.gov.

The table below summarizes the inhibitory activity of key indazole derivatives against the different NOS isoforms, providing context for the potential activity of compounds within this chemical family.

| Compound | Target Isoform | Inhibition Data | Selectivity Profile |

| 7-Nitro-1H-indazole (7-NI) | nNOS | Potent inhibitor | Selective for nNOS over eNOS and iNOS nih.govnih.gov |

| eNOS | Weaker inhibition compared to nNOS | ||

| iNOS | Weaker inhibition compared to nNOS | ||

| 1H-Indazole-7-carbonitrile | nNOS/eNOS (constitutive) | Equipotent to 7-NI | Preference for constitutive NOS over iNOS nih.gov |

| 1H-Indazole-7-carboxamide | nNOS | Slightly less potent than 7-NI | Selective for nNOS nih.gov |

Structure-Activity Relationships for NOS Inhibitors

The biological activity of indazole derivatives as NOS inhibitors is profoundly dictated by their structural features. Structure-activity relationship (SAR) studies have elucidated several key requirements for potent and selective inhibition.

A critical determinant for NOS inhibitory activity is the presence and position of an electron-withdrawing substituent on the benzene (B151609) ring of the indazole core. Research has consistently shown that substitution at the 7-position is paramount for activity. Specifically, compounds like 7-nitro-1H-indazole are potent inhibitors, whereas the corresponding 4-, 5-, and 6-nitro-1H-indazole isomers are reported to be devoid of significant inhibitory properties nih.gov. This highlights the specific interaction between the 7-substituent and the enzyme's active site. The nature of this 7-substituent can be varied to modulate potency and selectivity; for example, replacing the nitro group with a carbonitrile maintains high potency, while a carboxamide group confers greater nNOS selectivity nih.gov.

Another crucial aspect of the SAR for this class is the substitution on the indazole nitrogen atoms. The unsubstituted NH group at the N1 position is considered important for binding. Studies on fluorinated indazoles have indicated that N-methylation of active compounds, such as 7-nitro-1H-indazole, diminishes their inhibitory effect on NOS activity. This suggests that the N-methyl group in this compound would likely lead to a significant reduction or complete loss of NOS inhibitory activity compared to its unsubstituted counterpart.

Furthermore, the substituent at the 6-position, as seen in this compound, is generally not associated with potent NOS inhibition. As mentioned, 6-nitro-1H-indazole lacks inhibitory activity, suggesting that this position is not optimal for the necessary interactions within the NOS active site nih.gov. The presence of a hydroxymethyl group at this position, combined with the unfavorable N-methylation, makes it highly improbable that this compound is a potent NOS inhibitor based on the established SAR of the indazole class.

Finally, further modifications, such as introducing a bromine atom at the 3-position of an active compound like 1H-indazole-7-carbonitrile, have been shown to enhance inhibitory effects tenfold, indicating that this position can be exploited to improve potency nih.gov.

7-Position: An electron-withdrawing group is critical for activity.

N1-Position: Methylation is detrimental to inhibitory potency.

6-Position: Substitution at this position is not associated with activity.

3-Position: Substitution can enhance the potency of active compounds.

Based on this collective evidence, this compound possesses two structural features—N-methylation and substitution at the 6-position—that are strongly correlated with a lack of significant nitric oxide synthase inhibitory activity.

Applications Beyond Medicine

Agrochemicals

The indazole moiety is a recognized pharmacophore in the development of new agrochemicals. researchgate.net The structural backbone of compounds like (1-Methyl-1H-indazol-6-YL)methanol serves as a template for creating next-generation herbicides and insecticides, addressing the ongoing need for more effective and selective crop protection solutions. A Chinese patent discloses that certain indazole derivatives can be selectively used as fungicides and can be mixed with other pesticides like insecticides and herbicides. google.com

The indazole ring is a promising fragment in the design of new herbicidal compounds. mdpi.com Research into novel 6-indazolyl-2-picolinic acids has demonstrated the herbicidal potential of this class of molecules. In one study, a compound mixture including 4-amino-3,5-dichloro-6-(6-methyl-1H-indazol-1-yl)-2-picolinic acid, a derivative of the (1-Methyl-1H-indazol-6-YL) scaffold, was synthesized and tested for its herbicidal effects. mdpi.com

The study evaluated the post-emergence herbicidal activity against various weeds at a dosage of 300 grams of active ingredient per hectare (g a.i./ha). The results, presented in the table below, show varying levels of inhibition, indicating that the indazole core can be chemically modified to target specific plant species.

Table 1: Post-emergence Herbicidal Activity of a 6-Methyl-1H-Indazolyl Derivative Mixture

| Weed Species | Common Name | Inhibition (%) at 300 g a.i./ha |

|---|---|---|

| Abutilon theophrasti | Velvetleaf | 20% |

| Amaranthus retroflexus | Redroot Pigweed | 10% |

| Echinochloa crus-galli | Barnyard Grass | 0% |

| Galium aparine | Cleavers | 60% |

The indazole scaffold is a key component in the development of modern insecticides. researchgate.net While research directly involving this compound is limited, the broader class of indazole derivatives has shown significant insecticidal and miticidal properties. googleapis.com A notable commercial insecticide, indoxacarb (B177179), is based on a pyrazoline structure, which shares similarities with the indazole core and serves as a model for the design of new indazole-based insecticides. researchgate.net

Studies have explored the synthesis of various indazole derivatives, such as 2H-indazole-3-carboxamides, for their potent activity against agricultural pests. googleapis.com The effectiveness of these compounds is often compared to established insecticides, as shown in the table below, which highlights the potential of heterocyclic compounds in pest management.

Table 2: Comparative Insecticidal Activity (LC₅₀ values in mg/L)

| Compound | Target Pest: Plutella xylostella | Target Pest: Spodoptera exigua | Target Pest: Spodoptera frugiperda |

|---|---|---|---|

| Indoxacarb (Commercial Standard) | 5.01 | 5.89 | 6.85 |

| Compound 7g (N-pyridylpyrazole thiazole (B1198619) derivative) | 5.32 | 6.75 | 7.64 |

Material Science Applications

The unique chemical structure of this compound and its derivatives makes them valuable building blocks in material science. researchgate.net Their ability to participate in polymerization and form stable, functional materials opens up applications in polymers, dyes, and catalysis.

The functional groups on the indazole ring, such as the methanol (B129727) group in this compound, can serve as reactive sites for polymerization. The amide bond, which can be formed from indazole carboxylic acid derivatives, is a crucial functional group in the field of polymer chemistry. nih.gov The bifunctional nature of compounds like this compound, possessing both a reactive hydroxyl group and a heterocyclic core capable of further functionalization, makes them potential monomers for creating advanced polymers with specific thermal, optical, or electronic properties.